molecular formula C6H12ClN B1346828 1-(2-Chloroethyl)pyrrolidine CAS No. 5050-41-9

1-(2-Chloroethyl)pyrrolidine

Cat. No.: B1346828
CAS No.: 5050-41-9
M. Wt: 133.62 g/mol
InChI Key: RMGFLMXDCGQKPS-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)pyrrolidine is a chemical compound with the molecular formula C6H12ClN. It is a haloalkyl-substituted pyrrolidine, which means it contains a pyrrolidine ring substituted with a chloroethyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)pyrrolidine can be synthesized through several methods. One common method involves the reaction of pyrrolidine with 2-chloroethanol in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group, removing the chlorine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Products include azidoethylpyrrolidine, thiocyanatoethylpyrrolidine, and various substituted amines.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include ethylpyrrolidine and other reduced derivatives.

Scientific Research Applications

1-(2-Chloroethyl)pyrrolidine hydrochloride is utilized in various research applications, including pharmaceutical synthesis, medicinal chemistry, anticancer agent development, neuropharmacological studies, and chemical biology applications . It is a chlorocycloamine, with a cyclic carbon structure attached to a nitrogen atom, with an alkane branching off and attaching a chlorine atom to the molecule .

Scientific Research Applications

  • Synthesis of Pharmaceuticals this compound hydrochloride serves as an intermediate in creating various pharmaceuticals, especially drugs that target neurological disorders .
  • Research in Medicinal Chemistry It helps to explore new drug candidates by allowing structural modifications for enhanced efficacy and reduced side effects .
  • Development of Anticancer Agents The compound is being researched for its potential in creating new anticancer agents, contributing to cancer treatment innovation .
  • Neuropharmacological Studies It is used to examine the effects of compounds on the nervous system, which helps in understanding different neurological conditions .
  • Chemical Biology Applications Researchers use it to investigate biological systems and understand how different biological molecules work .

This compound hydrochloride is also used in the chemical synthesis of the oestrogen receptor antagonist Nafoxidine and has demonstrated antioxidant and anti-inflammatory properties .

Synthesis Details
this compound Hydrochloride can be synthesized from N-(2-Hydroxyethyl)pyrrolidine .

  • Reaction : 2-pyrrolidin-1-ylethanol is stirred with thionyl chloride .
  • Conditions : The mixture is refluxed for 1 hour under a nitrogen atmosphere and then concentrated. The residue is triturated with diethyl ether to yield a solid .
  • Yield : The process results in a 46% yield of a cocoa-colored solid .

The synthesis is also applied in creating 6-Iodo-1-(2-pyrrolidin-1-ylethyl)-1H-indazole and 6-iodo-2-(2-pyrrolidin-1-ylethyl)-2H-indazole, where it is reacted with potassium carbonate in DMF, stirred, and then reacted with N-(2-chloroethyl)pyrrolidine hydrochloride .

Safety and Hazards

This compound hydrochloride is classified as dangerous under the 2012 OSHA Hazard Communication Standard and should be handled carefully with proper PPE .

  • GHS Classification : It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation .
  • Precautionary Measures : Include wearing protective gloves, clothing, and eye/face protection. It should be stored in a well-ventilated place and kept cool .

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)pyrrolidine involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of enzyme activity or the disruption of DNA replication, making it useful in the development of anticancer drugs.

Comparison with Similar Compounds

1-(2-Chloroethyl)pyrrolidine can be compared with other haloalkyl-substituted pyrrolidines, such as:

    1-(2-Bromoethyl)pyrrolidine: Similar in structure but contains a bromine atom instead of chlorine. It is more reactive due to the higher reactivity of the bromine atom.

    1-(2-Iodoethyl)pyrrolidine: Contains an iodine atom, making it even more reactive than the bromo and chloro derivatives.

    1-(2-Fluoroethyl)pyrrolidine: Contains a fluorine atom, which is less reactive but more stable compared to other halogens.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Biological Activity

1-(2-Chloroethyl)pyrrolidine is a compound notable for its potential biological activities, particularly in the field of medicinal chemistry and cancer treatment. This article reviews the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H12ClNC_6H_{12}ClN and features a pyrrolidine ring substituted with a chloroethyl group. Its structural characteristics contribute to its biological activity, making it a subject of interest in drug development.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation of pyrrolidine : This involves the reaction of pyrrolidine with chloroethyl derivatives.
  • Cyclization reactions : These reactions create the pyrrolidine ring while introducing the chloroethyl substituent.

These synthetic routes allow for the efficient production of the compound and its derivatives for further biological evaluation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Notably, derivatives of this compound have shown the ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

  • A derivative demonstrated an IC₅₀ value of 2.082 μM against human hepatocellular carcinoma HepG2 cells, indicating potent anti-cancer activity.
  • Compounds in this class have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in immune regulation and tumor progression.

While detailed mechanisms are still under investigation, preliminary studies suggest that these compounds may inhibit tubulin polymerization, leading to disrupted cell division in cancer cells. This mechanism is critical for developing effective anticancer therapies.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and biological activities of similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(Chloroethyl)pyrrolidine Pyrrolidine ring with chloroethyl substituentAnticancer properties
N-Hydroxy succinimide Contains a succinimide ringUsed in peptide synthesis
3-(Chloroethyl)-pyrrole-2,5-dione Pyrrole ring instead of pyrrolidinePotential antibacterial activity
4-(Chloroethyl)-piperidine-2,6-dione Piperidine ring structureNeuroactive properties

This table illustrates how this compound stands out due to its specific anticancer properties compared to other structurally similar compounds.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on HepG2 Cells : This study demonstrated that treatment with this compound derivatives resulted in significant apoptosis and cell cycle arrest, highlighting their potential as anti-cancer agents.
  • IDO1 Inhibition Study : Another investigation revealed that certain derivatives could inhibit IDO1 activity, suggesting a dual mechanism involving both direct cytotoxic effects on cancer cells and modulation of immune responses.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Chloroethyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?

Basic
this compound hydrochloride is typically synthesized via alkylation of pyrrolidine with 1,2-dichloroethane under basic conditions. Key steps include:

  • Reagent Ratios : A molar ratio of pyrrolidine to 1,2-dichloroethane of 1:1.2 ensures excess alkylating agent, minimizing side reactions .
  • Temperature Control : Refluxing in anhydrous solvents (e.g., THF or dichloromethane) at 60–80°C for 12–24 hours maximizes conversion .
  • Purification : Crystallization from diisopropyl ether or ethanol yields >95% purity. Column chromatography (silica gel, eluting with 5% methanol/chloroform) may refine products further .

Advanced
Mechanistic studies reveal competing SN1/SN2 pathways due to steric hindrance from the pyrrolidine ring. Computational modeling (DFT) predicts higher SN2 preference in polar aprotic solvents, aligning with experimental yields of ~50–70% .

Q. How can researchers resolve contradictions in reported melting points and spectral data for this compound derivatives?

Basic
Discrepancies in melting points (e.g., 167–170°C vs. 180–185°C for related morpholine analogs) often arise from polymorphic forms or hydration states. Standardize drying protocols (e.g., vacuum desiccation at 40°C) and verify purity via HPLC .

Advanced
NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) clarify structural ambiguities. For example, 1H NMR signals at δ 3.39–3.70 ppm (m, pyrrolidine CH2) and δ 4.16 ppm (s, Cl-CH2) confirm regioselective alkylation . Cross-validate spectral libraries (e.g., PubChem, DSSTox) to identify batch-specific impurities .

Q. What safety protocols are critical when handling this compound hydrochloride in the lab?

Basic

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure (H315, H319 hazards) .
  • Storage : Keep in airtight containers at 2–8°C, away from bases or oxidizing agents to prevent decomposition .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced
Monitor airborne chloroethylamine levels via gas chromatography (GC-MS). Acute toxicity (LD50 rat oral: 250 mg/kg) mandates institutional biosafety committee review for large-scale use .

Q. How is this compound hydrochloride utilized in pharmaceutical intermediate synthesis?

Basic
It serves as a key alkylating agent in drug candidates:

  • Pacritinib Hydrochloride : React with 5-nitro-2-hydroxybenzaldehyde to form a nitroether intermediate, later reduced and coupled to pyrimidine moieties .
  • Opioid Receptor Ligands : Alkylation of cinnamyl alcohol derivatives yields analogs with µ-opioid binding activity (e.g., 21% yield via KOH-mediated coupling) .

Advanced
Structure-activity relationship (SAR) studies leverage its chloroethyl group for covalent inhibition. For example, in kinase inhibitors, it forms irreversible bonds with cysteine residues .

Q. What advanced applications exist for this compound derivatives beyond organic synthesis?

Advanced

  • Ionic Liquids : React with diphenylamine and chloroethanol to form dicationic pyrrolidinium salts with antimicrobial properties (e.g., MIC = 8 µg/mL against E. coli) .
  • Coordination Polymers : Nickel(II) complexes with 1-(2-aminoethyl)pyrrolidine exhibit unique magnetic properties, studied via X-ray crystallography and thermal analysis .

Q. How do solvent polarity and catalyst choice affect the efficiency of alkylation reactions using this compound?

Advanced

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrrolidine, improving SN2 yields. Non-polar solvents favor SN1, leading to carbocation rearrangements .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactions in biphasic systems (water/dichloromethane), reducing reaction time by 30% .

Q. What analytical techniques are recommended for characterizing degradation products of this compound under acidic conditions?

Advanced

  • LC-MS/MS : Identifies hydrolyzed byproducts (e.g., 2-hydroxyethylpyrrolidine) via fragmentation patterns.
  • TGA-DSC : Thermal decomposition profiles (onset ~200°C) correlate with stability in drug formulations .

Properties

IUPAC Name

1-(2-chloroethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c7-3-6-8-4-1-2-5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGFLMXDCGQKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043850
Record name 1-(2-Chloroethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5050-41-9
Record name 1-(2-Chloroethyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005050419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chloroethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chloroethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
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Record name 1-(2-CHLOROETHYL)PYRROLIDINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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